2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline
Description
Properties
Molecular Formula |
C11H10F3N3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
2-(5-methylpyrazol-1-yl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C11H10F3N3/c1-7-4-5-16-17(7)10-3-2-8(6-9(10)15)11(12,13)14/h2-6H,15H2,1H3 |
InChI Key |
PNWGMHVOSMLGJF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1C2=C(C=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline typically involves the formation of the pyrazole ring followed by the introduction of the aniline and trifluoromethyl groups. Common synthetic routes may include:
Cyclization reactions: to form the pyrazole ring.
Substitution reactions: to introduce the methyl and trifluoromethyl groups.
Coupling reactions: to attach the aniline moiety.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for scale-up, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
-
Reagents : Potassium permanganate (KMnO₄)
-
Conditions : Acidic medium (e.g., H₂SO₄) and elevated temperatures.
-
Products : The pyrazole ring undergoes oxidation, potentially forming pyrazolone derivatives. The trifluoromethyl group remains stable under these conditions.
-
Mechanism : Oxidation targets the electron-rich heteroaromatic ring, leading to the formation of oxidized intermediates.
Source :
Reduction Reactions
-
Reagents : Sodium borohydride (NaBH₄)
-
Conditions : Aqueous methanol at room temperature.
-
Products : Reduction of reactive functional groups (e.g., nitro groups, if present) or partial hydrogenation of the pyrazole ring. Specific details vary based on substituents.
Source :
Substitution Reactions
-
Reagents : Electrophiles (e.g., Cl₂, Br₂, NO₂⁺) and Lewis acids (e.g., AlCl₃).
-
Conditions : Varying temperatures and solvents (e.g., chloroform, sulfuric acid).
-
Products : Halogenated or nitrated derivatives at the para position of the aniline ring.
-
Key Factor : The trifluoromethyl group enhances lipophilicity, influencing regioselectivity.
Source :
Alkylation Reactions
-
Reagents : Alkyl halides (e.g., CH₃I) and bases (e.g., NaOH).
-
Conditions : Aqueous or alcoholic medium.
-
Products : N-alkylated aniline derivatives, modifying the compound’s solubility and biological activity.
Source :
Mechanistic Insights
Computational studies highlight Sₙ2-type transition states for nucleophilic reactions involving the pyrazole ring. The trifluoromethyl group’s electronic effects stabilize intermediates, while the aniline’s lone pairs facilitate electrophilic interactions. These insights are critical for designing targeted synthetic pathways.
Comparison of Key Reactions
| Reaction Type | Reagents | Conditions | Products | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄ | Acidic medium, heat | Pyrazolone derivatives | |
| Reduction | NaBH₄ | Aqueous methanol, RT | Reduced derivatives (unspecified) | |
| Substitution | Cl₂/Br₂/NO₂⁺, AlCl₃ | Chloroform, sulfuric acid | Halogenated derivatives | |
| Alkylation | CH₃I, NaOH | Aqueous/alcoholic medium | N-alkylated aniline derivatives |
Scientific Research Applications
Medicinal Chemistry
The pyrazole moiety is well-known for its biological activity, making derivatives of this compound promising candidates for drug development. Research has indicated that compounds containing pyrazole exhibit various pharmacological effects, including:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, making them potential candidates for antibiotic development .
- Anticancer Properties : The compound's structure allows it to interact with biological targets involved in cancer progression. For example, some pyrazole derivatives have been reported to induce apoptosis in cancer cells .
Agrochemicals
The trifluoromethyl group enhances the lipophilicity of the compound, which is advantageous in agrochemical applications. Research has demonstrated that similar compounds can act as effective herbicides and fungicides. The ability to modify biological pathways in target organisms makes these compounds valuable in agricultural settings .
Materials Science
The unique electronic properties imparted by the trifluoromethyl group make this compound suitable for applications in materials science, particularly in the development of organic semiconductors and polymers. The incorporation of such compounds into materials can enhance their thermal stability and electrical conductivity .
Case Study 1: Antimicrobial Activity
A study published in Pharmaceutical Biology explored the synthesis of novel pyrazole derivatives, including 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline, demonstrating significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a correlation between structural modifications and biological efficacy, highlighting the potential for further development into therapeutic agents .
Case Study 2: Anticancer Research
In a recent investigation, researchers synthesized a series of pyrazole derivatives and evaluated their anticancer activity against various cancer cell lines. The study found that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer properties. The mechanism of action was attributed to the inhibition of specific kinases involved in cell proliferation pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Substituent Variations on the Pyrazole Ring
Key Analogs :
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 60418-61-3) Structure: Differs by having methyl groups at both the 3- and 5-positions of the pyrazole. Impact: Increased steric bulk may reduce reactivity in coupling reactions compared to the mono-methylated target compound .
2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline (CAS: 1006959-90-5)
Comparison Table :
| Compound Name | Pyrazole Substituent Position | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|---|
| 2-(5-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | 5-methyl | C₁₁H₁₀F₃N₃ | 241.21 | Not explicitly listed |
| 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | 3,5-dimethyl | C₁₂H₁₂F₃N₃ | 255.24 | 60418-61-3 |
| 2-(4-Methyl-1H-pyrazol-1-yl)-5-(trifluoromethyl)aniline | 4-methyl | C₁₁H₁₀F₃N₃ | 241.21 | 1006959-90-5 |
Variations in the Aniline Substituents
Key Analogs :
2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline (CAS: 1260823-98-0) Structure: Replaces pyrazole with a piperidine ring.
5-(Trifluoromethyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]aniline
Comparison Table :
| Compound Name | Heterocyclic Group | Molecular Weight | Key Functional Groups |
|---|---|---|---|
| This compound | Pyrazole | 241.21 | -CF₃, -NH₂, 5-methylpyrazole |
| 2-(Piperidin-4-yl)-5-(trifluoromethyl)aniline | Piperidine | 244.26 | -CF₃, -NH₂, secondary amine |
| 5-(Trifluoromethyl)-2-[3-(trifluoromethyl)-indazol-1-yl]aniline | Indazole | 349.28 | -CF₃ (x2), -NH₂, bicyclic core |
Biological Activity
2-(5-Methyl-1H-pyrazol-1-YL)-5-(trifluoromethyl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H10F3N3
- Molecular Weight : 241.21 g/mol
- CAS Number : 1006959-90-5
The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability. This compound may exert its effects by modulating enzyme activity, influencing receptor interactions, or altering signal transduction pathways.
Biological Activity Overview
Research indicates that compounds containing pyrazole and trifluoromethyl moieties often exhibit significant biological activities, including:
- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties against various pathogens.
- Anticancer Activity : Pyrazole derivatives have been reported to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain pyrazole-based compounds demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored pyrazole derivatives and their anticancer properties. The findings indicated that modifications on the pyrazole ring significantly influenced the cytotoxicity against cancer cell lines. Specifically, compounds with a trifluoromethyl group showed improved potency compared to their non-fluorinated counterparts, suggesting that this compound may also exhibit similar effects .
Antimicrobial Properties
Research conducted on related pyrazole compounds indicated promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was noted to enhance this activity, potentially due to increased lipophilicity, allowing better penetration into bacterial membranes .
Data Table: Biological Activities of Related Compounds
Q & A
Q. Basic
- Personal Protective Equipment (PPE) : Gloves and goggles are mandatory due to skin/eye irritation risks (Category 2/2A per SDS) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : Store in airtight containers under nitrogen to prevent degradation .
- Emergency protocols : Immediate rinsing with water for exposure and consultation with a physician .
What strategies are effective for scaling up the synthesis while maintaining reproducibility?
Q. Advanced
- Controlled heating : Use jacketed reactors for uniform temperature distribution during prolonged reactions .
- Batch-wise purification : Scale-appropriate C18 column dimensions and gradient elution protocols ensure consistent purity .
- Process Analytical Technology (PAT) : In-line HPLC monitoring detects deviations in real-time .
How can researchers employ computational chemistry to predict the electronic effects of substituents on this aniline derivative?
Advanced
Density Functional Theory (DFT) calculations can model electron density distributions, predicting reactivity at specific positions. For example, the trifluoromethyl group’s inductive effect reduces electron density at the para position, favoring electrophilic attacks. Molecular docking studies may further elucidate interactions in drug-target complexes .
What spectroscopic methods are most reliable for structural elucidation of this compound?
Q. Basic
- NMR : H and C NMR identify proton environments and carbon frameworks.
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., NH stretches at ~3400 cm).
- X-ray Crystallography : Resolves 3D molecular geometry, though evidence lacks specific examples .
What methodologies are employed to study the compound’s potential as a building block in pharmaceutical intermediates?
Q. Advanced
- Multi-step coupling : The compound is reacted with spirocyclic carboxylic acids or azaspirodecene derivatives to generate bioactive molecules, as demonstrated in patent examples .
- Biological assays : Post-derivatization, intermediates are screened for kinase inhibition or receptor binding using in vitro models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
